1-Propanesulfonic acid

Catalog No.
S605414
CAS No.
5284-66-2
M.F
C3H8O3S
M. Wt
124.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanesulfonic acid

CAS Number

5284-66-2

Product Name

1-Propanesulfonic acid

IUPAC Name

propane-1-sulfonic acid

Molecular Formula

C3H8O3S

Molecular Weight

124.16 g/mol

InChI

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6)

InChI Key

KCXFHTAICRTXLI-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)O

Synonyms

ammonium propanesulfonate, propanesulfonate, propylsulfonic acid

Canonical SMILES

CCCS(=O)(=O)O

The exact mass of the compound 1-Propanesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87882. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propanesulfonic acid (CAS 5284-66-2) is a short-chain aliphatic sulfonic acid utilized extensively as a precision acid catalyst, polymer crosslinking agent, and precursor for advanced electrolytes and biological buffers. Functioning as a stable liquid at room temperature (boiling point ~200 °C), it provides a critical structural and kinetic bridge between the high reactivity and extreme corrosivity of methanesulfonic acid (MSA) and the sterically bulky, solid-state nature of aromatic alternatives like p-toluenesulfonic acid (pTSA). In industrial procurement, 1-propanesulfonic acid is prioritized when a process requires strong Brønsted acidity combined with intermediate diffusion kinetics, a specific hydrophobic-hydrophilic balance, or controlled deprotonation energies that prevent the aggressive side reactions frequently induced by lighter acid catalysts[1].

Substituting 1-propanesulfonic acid with cheaper, more common alternatives like methanesulfonic acid (MSA) or p-toluenesulfonic acid (pTSA) frequently compromises process control and downstream material quality. MSA, possessing a lower pKa and a significantly higher diffusion rate, often over-catalyzes sensitive reactions, leading to brittle polymer networks in silane crosslinking applications or unwanted dehydration byproducts in aldol condensations [1]. Conversely, longer-chain aliphatic analogs or solid aromatic acids like pTSA introduce excessive steric hindrance, alter phase-transfer dynamics, and require additional dissolution steps that complicate liquid-phase manufacturing. Procurement decisions must treat 1-propanesulfonic acid not as a generic strong acid, but as a precision reagent where its exact three-carbon chain length dictates the kinetic frequency factors and solvation structures required for optimal yield and mechanical performance.

Catalytic Control via Deprotonation Energy in Aldol Reactions

In acid-catalyzed aldol chemistry, the exact strength of the Brønsted acid dictates product selectivity between desired aldol products and unwanted dehydration byproducts. Computational and experimental comparisons of soluble acid catalysts demonstrate that 1-propanesulfonic acid is harder to deprotonate than both methanesulfonic acid and benzenesulfonic acid. This difference in deprotonation energy translates to approximately 1 pKa unit compared to its more reactive counterparts [1]. This slightly attenuated acid strength prevents the over-acceleration of competing dehydration trajectories, ensuring higher selectivity for the target intermediate.

Evidence DimensionDeprotonation energy and effective acid strength
Target Compound DataHigher deprotonation energy (attenuated acidity, predicted pKa ~1.92)
Comparator Or BaselineMethanesulfonic acid / Benzenesulfonic acid (Lower deprotonation energy)
Quantified Difference~1 pKa unit equivalent difference in deprotonation energy
ConditionsLiquid-phase aldol condensation models

Buyers sourcing catalysts for sensitive organic syntheses should select 1-propanesulfonic acid to minimize aggressive side reactions and improve selectivity without sacrificing overall catalytic turnover.

Polymer Crosslinking Kinetics and Mechanical Toughness

The chain length of aliphatic sulfonic acids directly controls the diffusion factor and reaction kinetics during the water-crosslinking of silane-grafted polymers (e.g., EPR-g-VTMS). Kinetic analysis using the Arrhenius equation reveals that the frequency factors for both hydrolysis and condensation steps decrease strictly in the order of methanesulfonic acid > 1-propanesulfonic acid > 1-pentanesulfonic acid[1]. While MSA produces a 'hard and strong' but potentially brittle network due to rapid diffusion, 1-propanesulfonic acid provides an intermediate diffusion rate that yields a 'soft and tough' crosslinked network, fundamentally altering the tensile properties of the final material.

Evidence DimensionHydrolysis/condensation frequency factors and resulting tensile properties
Target Compound DataIntermediate diffusion rate yielding 'soft and tough' networks
Comparator Or BaselineMethanesulfonic acid (Highest diffusion, yields 'hard and strong/brittle' networks)
Quantified DifferenceStrict kinetic hierarchy (C1 > C3 > C5) dictating macroscopic material toughness
ConditionsWater-crosslinking of vinyltrimethoxysilane-grafted ethylene–propylene copolymer (EPR-g-VTMS)

Procurement for polymer curing and crosslinking applications must specify 1-propanesulfonic acid when the final material requires mechanical toughness and flexibility rather than rigid brittleness.

Solvation Structure and Radial Distribution for Electrolyte Formulation

The performance of alkylsulfonic acids in liquid environments depends heavily on their solvation structure. Molecular dynamics simulations reveal that the center-of-mass radial distribution function (RDF) of 1-propanesulfonic acid is shifted to larger distances by only ~0.5 Å compared to methanesulfonic acid [1]. Despite the addition of two carbon units, it maintains a highly compact intermolecular hydrogen-bonding network, exhibiting a prominent OS–HO peak at 1.7 Å. This allows 1-propanesulfonic acid to offer increased lipophilicity and organic compatibility without drastically disrupting the dense hydrogen-bonded structures characteristic of shorter-chain acids.

Evidence DimensionCenter-of-mass radial distribution function (RDF) shift
Target Compound Data~0.5 Å RDF shift vs MSA, maintaining compact 1.7 Å OS-HO hydrogen bonds
Comparator Or BaselineMethanesulfonic acid (Baseline compact structure)
Quantified DifferenceOnly ~0.5 Å spatial expansion despite a 3x increase in carbon chain length
ConditionsMolecular dynamics simulations of pure liquid alkylsulfonic acids

Buyers formulating advanced electrolytes or specialized solvent systems can substitute MSA with 1-propanesulfonic acid to gain lipophilicity while preserving a tightly packed, highly conductive hydrogen-bonded liquid structure.

Silane-Crosslinked Polymer Manufacturing

1-Propanesulfonic acid is the optimal catalyst choice for producing water-crosslinked silane-grafted polyolefins (like EPR-g-VTMS) where the final product requires a balance of softness and mechanical toughness. Its intermediate diffusion kinetics prevent the excessive hardening and brittleness caused by methanesulfonic acid[1].

Selective Acid Catalysis in Fine Chemical Synthesis

In aldol condensations, esterifications, and other acid-sensitive organic syntheses, 1-propanesulfonic acid provides a precisely tuned deprotonation energy. It is selected over benzenesulfonic acid or MSA to drive reactions to completion while minimizing acid-catalyzed dehydration or oligomerization side reactions[1].

Advanced Electrolyte and Solvent Formulation

Because it maintains a tight radial distribution function and strong intermolecular hydrogen bonding despite its longer carbon chain, 1-propanesulfonic acid is highly suited for specialized electrolyte formulations. It provides better organic solubility than MSA while maintaining high conductivity and a compact solvation sphere [1].

Precursor for Zwitterionic Buffers

1-Propanesulfonic acid serves as a critical structural building block for synthesizing specialized Good's buffers (like CAPS) and advanced zwitterionic materials, where its exact three-carbon spacer is required to achieve specific pKa values and phase behaviors that shorter-chain methanesulfonates cannot replicate[1].

Melting Point

7.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

28553-80-2
5284-66-2

Wikipedia

Propanesulphonic acid

General Manufacturing Information

1-Propanesulfonic acid: ACTIVE

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